![molecular formula C7H4ClNOS B1304945 2-Chlorobenzothiazol-4-ol CAS No. 71501-29-6](/img/structure/B1304945.png)
2-Chlorobenzothiazol-4-ol
Overview
Description
2-Chlorobenzothiazol-4-ol is a chemical compound that is part of the benzothiazole family, which is known for its heterocyclic structure containing both sulfur and nitrogen atoms within a fused benzene ring. This family of compounds is of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. One approach involves the use of thiophosgene in a one-step synthesis of 2-chloroquinazolin-4-ols and analogous bicycles from 2-aminoamides, which includes aminothioamides, amino acids, and fused heterocycle derivatives . Another method for synthesizing 2-chlorobenzothiazoles involves a switchable and scalable C-N coupling protocol with primary amines under transition-metal-free and solvent-free conditions . Additionally, 2-Chloro-6-chloromethylbenzothiazole, a related compound, can be synthesized from ethyl 4-aminobenzonic via a multi-step process including cyclization, diazotization, bromination, substitution, reduction, and chlorination . Furthermore, a technological method using sulphone chloride as a chlorinating agent has been introduced for synthesizing 2-chlorobenzothiazole .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-chloro-5H-1,2,3-dithiazol-5-one and its polymorphs, has been analyzed, revealing planar five-membered S,N-rich heterocycles with tight solid-state packing attributed to a rich network of short intermolecular electrostatic contacts . Although not directly about this compound, this information provides insight into the structural characteristics of similar heterocyclic compounds.
Chemical Reactions Analysis
2-Chlorobenzothiazoles can undergo various chemical reactions, including C-N coupling with primary amines. The selectivity of this reaction can be switched from mono- to di-heteroarylation by introducing an appropriate amount of NaH . This showcases the compound's versatility in forming different chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are not directly detailed in the provided papers. However, the related compounds demonstrate significant reactivity and stability, as evidenced by their use in various synthesis protocols and their solid-state packing characteristics . These properties are crucial for their applications in chemical synthesis and potential use in pharmaceuticals and materials science.
Scientific Research Applications
Heteroarylation of Primary Amines
A study by Cheng et al. (2021) introduced a switchable and scalable C-N coupling protocol for the synthesis of 2-aminobenzothiazoles from 2-chlorobenzothiazoles and primary amines. This procedure is significant for its transition-metal-free and solvent-free conditions, providing an environmentally friendly approach to producing valuable structural motifs prevalent in natural products and biologically active compounds. The method allows the selectivity to be shifted from mono- to di-heteroarylation, demonstrating adaptability and practical usefulness in large-scale synthesis, aligning well with green chemistry principles Cheng et al., 2021.
Antibacterial Applications
Mahmood-ul-hassan et al. (2002) explored the synthesis of Zn(II) compounds using Schiff bases derived from benzothiazoles, including 2-Chlorobenzothiazol-4-ol. These compounds exhibited notable antibacterial properties against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study highlighted the potential of benzothiazole-based compounds in designing new therapies targeting antibiotic-resistant bacterial strains Mahmood-ul-hassan et al., 2002.
Synthesis Techniques
Chang (2004) provided a technological method to synthesize 2-chlorobenzothiazole using sulphone chloride as a chlorinating agent. The study detailed the optimal conditions for the reaction, achieving a high product content and yield, indicating the potential for efficient and scalable production of this compound Chang, 2004.
Corrosion Inhibition
A study by Chen (2020) explored the use of 2-amino-4-chlorobenzothiazole as a corrosion inhibitor for X65 steel in H2SO4 medium. The compound exhibited high corrosion inhibition efficiency, and the study provided insights into the adsorption behavior and interaction mechanisms of the inhibitor with the metal surface Chen, 2020.
Mechanism of Action
Target of Action
2-Chlorobenzo[d]thiazol-4-ol, also known as 2-chloro-4-hydroxybenzothiazole or 2-Chlorobenzothiazol-4-ol, is a derivative of thiazole, a class of compounds known for their diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory drugs Thiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities .
Mode of Action
It is known that the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (nsaids), which include some thiazole derivatives, is mediated chiefly through inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .
Biochemical Pathways
Thiazole derivatives have been shown to inhibit the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins . Prostaglandins play a key role in the inflammatory response, and their inhibition leads to anti-inflammatory effects .
Result of Action
Thiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities .
Safety and Hazards
Future Directions
Recent research has focused on the synthesis of new benzothiazole-based compounds for potential therapeutic applications . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . Future research may continue to explore the synthesis of 2-arylbenzothiazoles through different synthetic pathways .
properties
IUPAC Name |
2-chloro-1,3-benzothiazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBAVVCBYGVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991966 | |
Record name | 2-Chloro-1,3-benzothiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71501-29-6 | |
Record name | 2-Chloro-4-benzothiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71501-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzothiazol-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,3-benzothiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzothiazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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